

Ethyl 2-(3-fluorophenyl)-2-oxoacetate chemical properties and molecular structure

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Compound of Interest

Compound Name: **Ethyl 2-(3-fluorophenyl)-2-oxoacetate**

Cat. No.: **B035029**

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An In-depth Technical Guide to **Ethyl 2-(3-fluorophenyl)-2-oxoacetate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and molecular structure of **Ethyl 2-(3-fluorophenyl)-2-oxoacetate**, a key intermediate in the synthesis of various bioactive compounds.

Chemical Properties

Ethyl 2-(3-fluorophenyl)-2-oxoacetate is a fluorinated α -keto ester. The presence of a fluorine atom at the meta position of the phenyl ring significantly influences its electronic properties, reactivity, and biological activity.[\[1\]](#)

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of **Ethyl 2-(3-fluorophenyl)-2-oxoacetate**.

Table 1: General and Physical Properties

Property	Value
Molecular Formula	C ₁₀ H ₉ FO ₃ [1] [2] [3]
Molecular Weight	196.178 g/mol [2]
Boiling Point	271.7 °C at 760 mmHg [2]
Density	1.213 g/cm ³ [2]
Flash Point	114.6 °C [2]
Vapor Pressure	0.00633 mmHg at 25°C [2]
Refractive Index	1.497 [2]

Table 2: Molecular Descriptors

Descriptor	Value
LogP	1.57150 [2]
XLogP3	2.1 [2]
Hydrogen Bond Donor Count	0 [2]
Hydrogen Bond Acceptor Count	4 [2]
Rotatable Bond Count	4 [2]
Exact Mass	196.05357231 [2]
Polar Surface Area (PSA)	43.37 Å ² [2]
Complexity	227 [2]

Molecular Structure

The molecular structure of **Ethyl 2-(3-fluorophenyl)-2-oxoacetate** features a 3-fluorophenyl group attached to an ethyl oxoacetate moiety. This structure is a versatile scaffold for various chemical transformations.[\[1\]](#)

Table 3: Structural Identifiers

Identifier	Value
IUPAC Name	ethyl 2-(3-fluorophenyl)-2-oxoacetate[1]
CAS Number	110193-59-4[1][2][3]
SMILES	CCOC(=O)C(=O)C1=CC(=CC=C1)F[1]
InChI	InChI=1S/C10H9FO3/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3[1]
InChIKey	MOXJARUICGBSPM-UHFFFAOYSA-N[1]

Reactivity and Synthesis

Ethyl 2-(3-fluorophenyl)-2-oxoacetate is a versatile intermediate in organic synthesis, with applications in pharmaceuticals, agrochemicals, and material science.[1] The α -keto ester functionality allows for various chemical reactions.[1]

Chemical Reactions

- Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively.[1]
- Nucleophilic Additions: The carbonyl group is susceptible to nucleophilic attack, making it a valuable precursor for more complex molecules.[1]
- Hydrophosphonylation: It undergoes nucleophilic addition of dimethylphosphonate in the presence of a catalyst.[1]

Synthesis Pathways

Several methods can be employed for the synthesis of **Ethyl 2-(3-fluorophenyl)-2-oxoacetate**:

- Direct Acylation: This involves the reaction of ethyl acetate with 3-fluorobenzoyl chloride in the presence of a base like triethylamine.[1]

- Condensation Reactions: Utilization of α -diazocarbonyl compounds with catalysts such as copper salts under irradiation.[1]
- Fluorination Reactions: Starting from phenolic precursors followed by fluorination using reagents like Selectfluor®.[1]

Experimental Protocols

Representative Synthesis via Friedel-Crafts Acylation

This protocol is adapted from the synthesis of a structurally similar compound, Ethyl 2-(3-bromophenyl)-2-oxoacetate, and provides a general workflow.[4]

Materials:

- Anhydrous Aluminum Chloride (AlCl_3)
- 3-Fluorobromobenzene
- Ethyl oxalyl chloride
- Anhydrous Dichloromethane (DCM)
- Ice
- Dilute aqueous Hydrochloric Acid (HCl)
- Saturated aqueous Sodium Bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)
- Anhydrous Sodium Sulfate (Na_2SO_4)

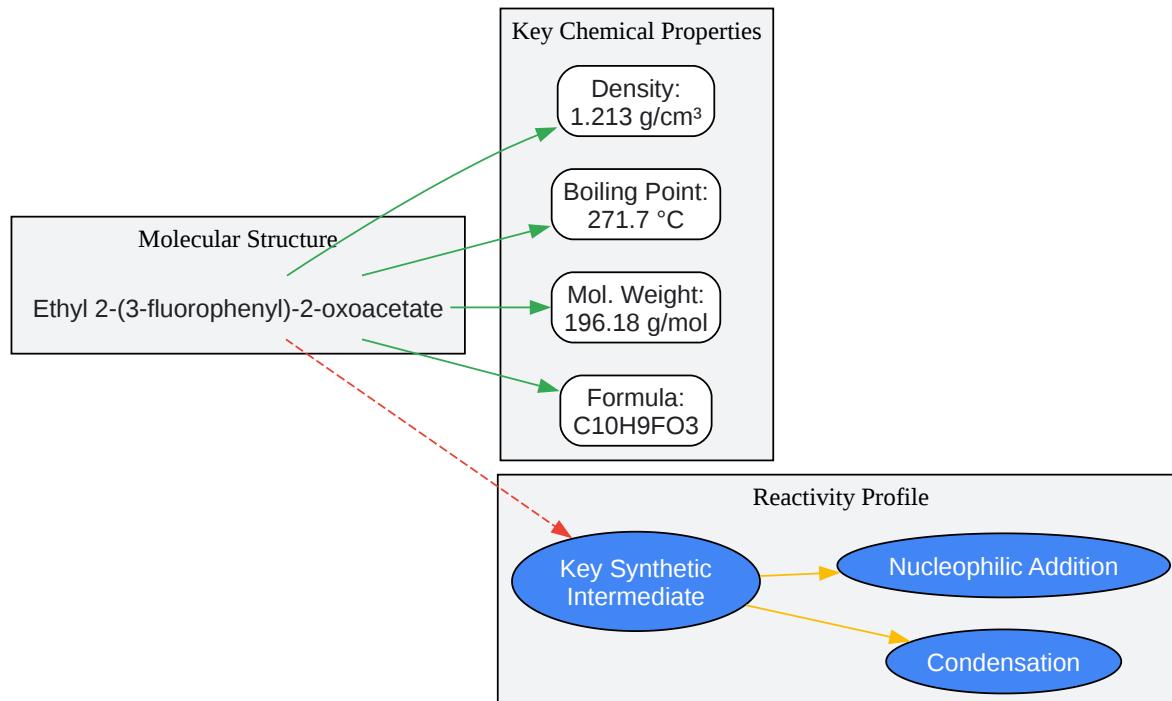
Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, suspend anhydrous AlCl_3 (1.1 to 1.5 equivalents) in anhydrous DCM.[4]

- **Addition of Reactants:** Cool the suspension to 0-5 °C in an ice bath. Add 3-fluorobromobenzene (1.0 equivalent) to the stirred suspension. Subsequently, add ethyl oxalyl chloride (1.0 to 1.1 equivalents) dropwise, maintaining the internal temperature below 10 °C.[4]
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
- **Workup:** Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and dilute HCl. Separate the organic layer and wash it sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.[4]
- **Purification:** Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.[4]

Visualizations

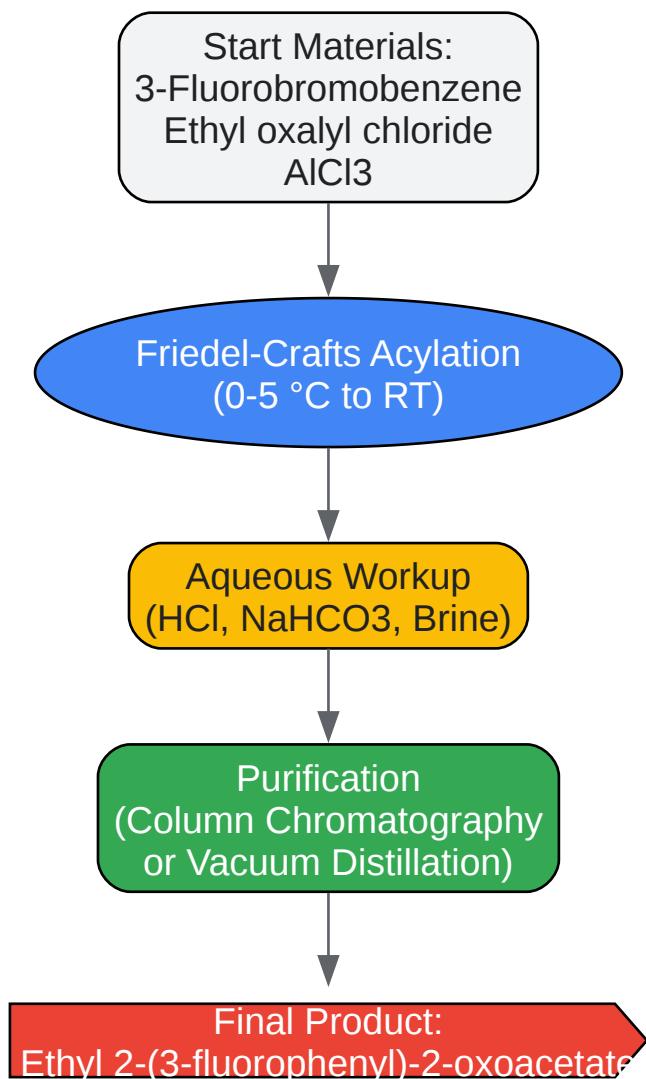
Molecular Structure and Key Properties



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Caption: Relationship between molecular structure and key properties.

Synthetic Workflow via Friedel-Crafts Acylation



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Caption: Generalized workflow for the synthesis of **Ethyl 2-(3-fluorophenyl)-2-oxoacetate**.

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